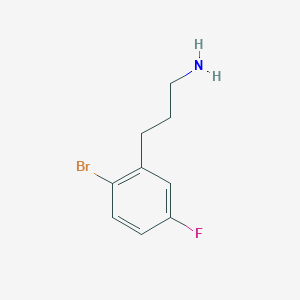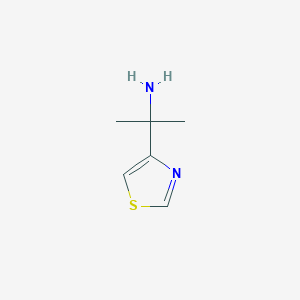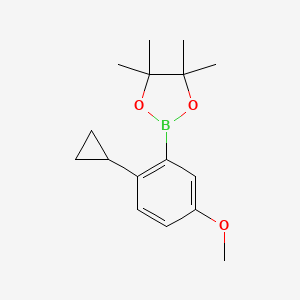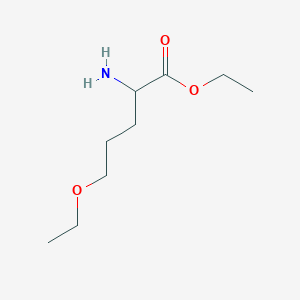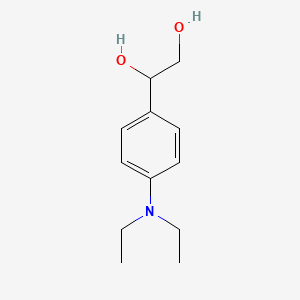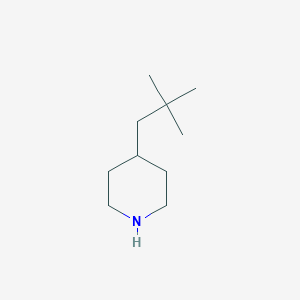
4-Neopentylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Neopentylpiperidine is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom Piperidines are known for their significant role in medicinal chemistry due to their presence in various pharmaceuticals and natural products
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Neopentylpiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of pyridine derivatives in the presence of a catalyst such as molybdenum disulfide. The reaction proceeds as follows:
C5H5N+3H2→C5H10NH
This method can be adapted to introduce the neopentyl group at the desired position through subsequent functionalization steps.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors to ensure efficient and consistent product yield. The use of robust catalysts and optimized reaction conditions is crucial for maintaining high purity and minimizing by-products.
化学反応の分析
Types of Reactions: 4-Neopentylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom or the carbon atoms of the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted piperidines depending on the reagents used.
科学的研究の応用
4-Neopentylpiperidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
作用機序
The mechanism of action of 4-Neopentylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in metabolic processes or bind to receptors to alter signal transduction pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Piperidine: The parent compound with a simpler structure.
4,4’-Trimethylenedipiperidine: A derivative with a similar piperidine core but different substituents.
1-Neopentylpiperidine-4-carbaldehyde: Another neopentyl-substituted piperidine with an aldehyde functional group.
Uniqueness: 4-Neopentylpiperidine is unique due to the presence of the neopentyl group, which imparts steric hindrance and influences its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
特性
分子式 |
C10H21N |
|---|---|
分子量 |
155.28 g/mol |
IUPAC名 |
4-(2,2-dimethylpropyl)piperidine |
InChI |
InChI=1S/C10H21N/c1-10(2,3)8-9-4-6-11-7-5-9/h9,11H,4-8H2,1-3H3 |
InChIキー |
PKEKMAUMJRABHE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC1CCNCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B13538171.png)
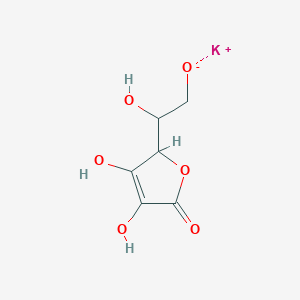
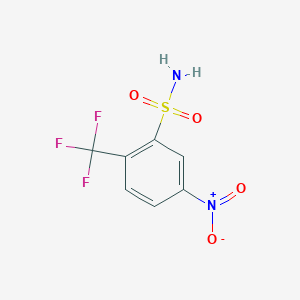
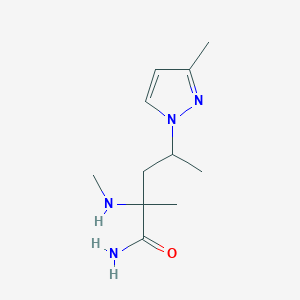
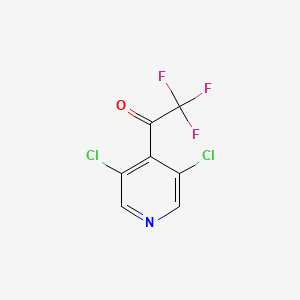
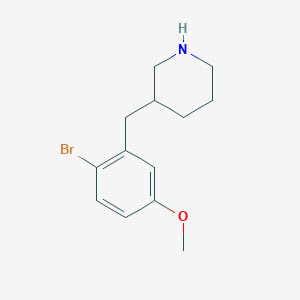
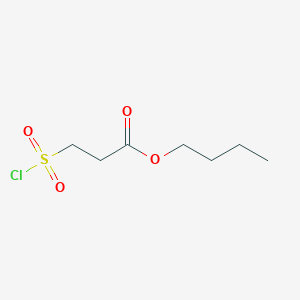
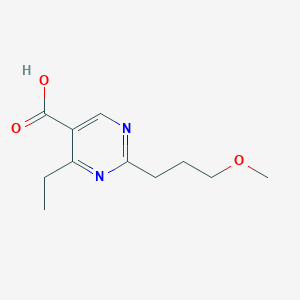
![N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-aminedihydrochloride](/img/structure/B13538207.png)
